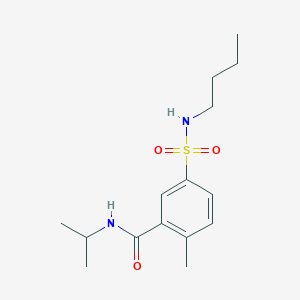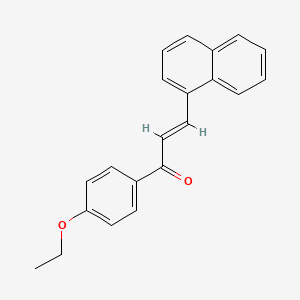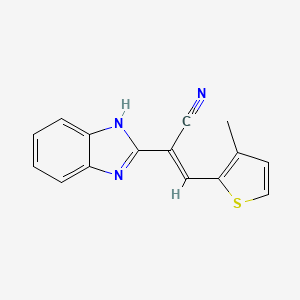
5-(butylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(butylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butylsulfamoyl group, a methyl group, and an isopropyl group attached to a benzamide core. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
The synthesis of 5-(butylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is then sulfonated to introduce the butylsulfamoyl group.
Acylation: The final step involves acylation to introduce the benzamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
5-(butylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.
Wissenschaftliche Forschungsanwendungen
5-(butylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of other functional compounds.
Wirkmechanismus
The mechanism of action of 5-(butylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-(butylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-methylphenyl)-2-(methylsulfamoyl)benzamide: Similar structure but with different substituents.
N-(2-ethylphenyl)-2-(ethylsulfamoyl)benzamide: Another benzamide derivative with ethyl groups instead of butyl and isopropyl groups.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
5-(butylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-6-9-16-21(19,20)13-8-7-12(4)14(10-13)15(18)17-11(2)3/h7-8,10-11,16H,5-6,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQVODXCMIVBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)
![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)
![ethyl (2Z)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435173.png)
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)
![7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B5435195.png)

![3-methyl-1-[1-({6-[methyl(pyridin-2-ylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]butan-1-one](/img/structure/B5435215.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5435220.png)

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5435222.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-11-isobutyryl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5435231.png)
![3-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5435239.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5435247.png)
